molecular formula C13H11N3O4S2 B4183901 N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE

N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B4183901
M. Wt: 337.4 g/mol
InChI Key: GIPDYZOMWUQQON-UHFFFAOYSA-N
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Description

N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, an isoxazole ring, and a methylsulfonyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole and isoxazole intermediates. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The isoxazole ring is often formed via the reaction of hydroxylamine with a β-keto ester. The final step involves the coupling of these intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or isoxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups into the benzothiazole or isoxazole rings.

Scientific Research Applications

N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole and isoxazole rings can interact with enzymes or receptors, modulating their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds with similar benzothiazole rings, such as 2-aminobenzothiazole, share some chemical properties and biological activities.

    Isoxazole derivatives: Compounds like 3-isoxazolecarboxylic acid have similar isoxazole rings and can undergo similar chemical reactions.

    Methylsulfonyl compounds: Compounds containing the methylsulfonyl group, such as methylsulfonylmethane (MSM), exhibit similar solubility and reactivity.

Uniqueness

What sets N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE apart is the combination of these three functional groups in a single molecule, which imparts unique chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds.

Biological Activity

N-(6-Methanesulfonyl-13-benzothiazol-2-yl)-5-methyl-12-oxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, therapeutic applications, and comparative analysis with similar compounds.

Structural Overview

The compound features a benzothiazole ring , a methanesulfonyl group , and an oxazole moiety , which contribute to its unique chemical properties. The structural complexity of this compound allows it to interact with various biological targets.

ComponentDescription
BenzothiazoleA heterocyclic compound known for its biological activity, particularly in anticancer and antimicrobial applications.
Methanesulfonyl GroupEnhances solubility and bioavailability, potentially influencing the compound's pharmacokinetics.
Oxazole MoietyAssociated with various biological activities, including antimicrobial and anticancer effects.

The biological activity of this compound is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, which can lead to reduced cell proliferation in cancer cells.
  • Receptor Modulation : It may interact with various receptors, modulating their activity and affecting downstream signaling pathways.
  • Cytotoxic Effects : Preliminary studies suggest that this compound exhibits cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent.

Biological Activity Studies

Recent research has highlighted the compound's potential in various therapeutic areas:

Antitumor Activity

A study evaluated the cytotoxic effects of similar benzothiazole derivatives on multiple cancer cell lines, revealing significant activity:

  • IC50 Values : Compounds structurally related to this compound showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against Jurkat and A-431 cell lines . This suggests that modifications to the benzothiazole structure can enhance antitumor efficacy.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Studies have demonstrated that related oxazole derivatives exhibit significant inhibition against bacterial strains:

CompoundS. aureus (mm)E. coli (mm)
152017
161815
Amoxicillin3027

These results indicate that the presence of specific functional groups can enhance antibacterial activity .

Case Studies

  • Cholinesterase Inhibition : Research on related compounds indicates that they can inhibit cholinesterase activity, which is crucial for treating neurodegenerative diseases like Alzheimer's .
  • Antitubercular Activity : Some oxazole-containing compounds have shown promise against Mycobacterium tuberculosis, suggesting that modifications to the oxazole structure may yield effective antitubercular agents .

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique combination of functional groups:

Compound NameStructural FeaturesNotable Activity
N-(3-methyl-6-methylsulfonyl-benzothiazol-2-ylidene)-benzamideBenzothiazole + CarboxamideAntitumor
N-(6-methylsulfonyl-benzothiazol-2-yl)-4-oxo-propanamideBenzothiazole + KetoneAntimicrobial

This comparison highlights the significance of structural modifications in enhancing biological activity.

Properties

IUPAC Name

5-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S2/c1-7-5-10(16-20-7)12(17)15-13-14-9-4-3-8(22(2,18)19)6-11(9)21-13/h3-6H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPDYZOMWUQQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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